molecular formula C12H18N2O B1305954 [4-(4-Methylpiperazin-1-yl)phenyl]methanol CAS No. 342405-34-9

[4-(4-Methylpiperazin-1-yl)phenyl]methanol

Cat. No. B1305954
M. Wt: 206.28 g/mol
InChI Key: ZCAGHLIBKHFJDU-UHFFFAOYSA-N
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Description

“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the molecular formula C13H20N2O . It is also known by other synonyms such as “4-4-methylpiperazin-1-yl methyl phenyl methanol”, “4-4-methyl-1-piperazinyl methyl phenyl methanol”, and "4-4-methylpiperazinyl methyl phenyl methan-1-ol" .


Molecular Structure Analysis

The molecular structure of “[4-(4-Methylpiperazin-1-yl)phenyl]methanol” consists of a piperazine ring attached to a phenyl group . The molecular weight of the compound is 220.32 g/mol .


Physical And Chemical Properties Analysis

“[4-(4-Methylpiperazin-1-yl)phenyl]methanol” has a molecular weight of 220.32 g/mol . The compound is described to have an almond nutty odor .

Scientific Research Applications

Anti-Inflammatory Application

  • Scientific Field: Pharmacology and Inflammopharmacology .
  • Summary of the Application: This compound, referred to as LQFM182, has been investigated for its potential anti-nociceptive and anti-inflammatory effects .
  • Methods of Application or Experimental Procedures: The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw oedema and pleurisy induced by carrageenan . The animals were treated with vehicle (10% DMSO, 10 mL/kg, p.o.), LQFM182 (100 mg/kg, p.o.) or dexamethasone (2 mg/kg, p.o.—positive control) .
  • Results or Outcomes: LQFM182 decreased the number of writhings induced by acetic acid in a dose-dependent manner, and reduced the paw licking time of animals in the second phase of the formalin test. Furthermore, LQFM182 reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Alzheimer’s Disease Treatment

  • Scientific Field: Neuropharmacology .
  • Summary of the Application: A compound similar to “[4-(4-Methylpiperazin-1-yl)phenyl]methanol”, specifically “[4-(4-Methylpiperazin-1-yl)methyl]benzaldehyde”, has been studied for its potential use in the development of therapeutic agents against Alzheimer’s disease .
  • Results or Outcomes: The specific results or outcomes are not detailed in the available information. However, the compound is suggested to have potential therapeutic benefits against Alzheimer’s disease .

Imatinib Intermediate

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: Another compound, “4-(4-Methyl-1-piperazinylmethyl)benzoic acid”, is used as an intermediate in the synthesis of Imatinib , a medication used to treat certain types of cancer.
  • Results or Outcomes: The outcome of this application is the production of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors .

Alzheimer’s Disease Treatment

  • Scientific Field: Neuropharmacology .
  • Summary of the Application: A compound similar to “[4-(4-Methylpiperazin-1-yl)phenyl]methanol”, specifically “[4-(4-Methylpiperazin-1-yl)methyl]benzaldehyde”, has been studied for its potential use in the development of therapeutic agents against Alzheimer’s disease .
  • Results or Outcomes: The specific results or outcomes are not detailed in the available information. However, the compound is suggested to have potential therapeutic benefits against Alzheimer’s disease .

Imatinib Intermediate

  • Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: Another compound, “4-(4-Methyl-1-piperazinylmethyl)benzoic acid”, is used as an intermediate in the synthesis of Imatinib , a medication used to treat certain types of cancer.
  • Results or Outcomes: The outcome of this application is the production of Imatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors .

Safety And Hazards

The compound is classified under the GHS05 category, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

[4-(4-methylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAGHLIBKHFJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380124
Record name [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methylpiperazin-1-yl)phenyl]methanol

CAS RN

342405-34-9
Record name [4-(4-Methylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(4-methylpiperazin-1-yl)phenyl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-(4-formyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (1.3 g, 4.47 mmol) in THF (50 mL) was mixed with LAH (0.7 g, 17.87 mmol) and stirred at reflux for 14 h. The reaction was quenched at room temperature by adding KOH aqueous (14 N, 20 mL). The supernatant was decanted and combined with DCM washings, then diluted with water (50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration using a rotary evaporator to give [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 89%). To a solution of DMSO (0.56 mL, 7.96 mmol) in DCM (50 mL) at −78° C. was added oxalyl chloride (0.7 mL, 7.96 mmol) and the resulting mixture was stirred at −78° C. for 0.5 h. A solution of [4-(4-methyl-piperazin-1-yl)-phenyl]-methanol (0.82 g, 3.98 mmol) in DCM (20 mL) was slowly added. The reaction was stirred at −78° C. for 1.5 h. Triethylamine (1.7 mL, 11.94 mmol) was added and the reaction was allowed to gradually warm up to room temperature. After stirring for 4 h the reaction was quenched by adding sodium bicarbonate aqueous (1 N, 50 mL). The mixture was extracted with DCM (3×50 mL) followed by concentration to afford a residue, which was further purified by column chromatography to yield 4-(4-methyl-piperazin-1-yl)-benzaldehyde (0.5 g, 61%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Methylpiperazin-1-yl)phenyl]methanol
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Citations

For This Compound
1
Citations
R Zhang, MM Goodman, KC Nicolaou… - … Georgia State Universit …, 2013 - core.ac.uk
4.1 Abstract Although there has been much progress in the battle against cancer, there is still a need for anti-cancer therapeutics that are not cytotoxic. To this end, we are interested in …
Number of citations: 6 core.ac.uk

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